molecular formula C5H9BrO2 B150588 5-Bromovaleric acid CAS No. 2067-33-6

5-Bromovaleric acid

Cat. No. B150588
CAS RN: 2067-33-6
M. Wt: 181.03 g/mol
InChI Key: WNXNUPJZWYOKMW-UHFFFAOYSA-N
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Description

Interaction and Stability of Poly-5-bromocytidylic Acid Complexes

The study of the interaction between polyinosinic acid and poly-5-bromocytidylic acid reveals the formation of a stable 1:1 complex. Spectroscopic methods, including ultraviolet and circular dichroism, indicate specific interactions at the carbonyl groups and base pairing specificity. The thermal stability of the complex, as measured by the melting temperature (Tm), is not significantly affected by the bromine content or proximity within the chain, suggesting that the stabilizing effect of bromine is likely due to its high polarizability rather than solvent effects or in-plane interactions within the helix .

Spectroscopic and Theoretical Analysis of 5-Bromo-salicylic Acid

The structural and vibrational properties of 5-bromo-salicylic acid have been extensively studied through both experimental and theoretical approaches. Fourier transform infrared and Raman spectroscopy, along with density functional theory calculations, have identified the most stable conformer and provided complete vibrational mode assignments. The study highlights the importance of intermolecular hydrogen bonding in the dimeric forms and compares these results to monomeric structures .

Crystal Structure of 5-(Quinolinium)-valeric Acid Bromide Monohydrate

X-ray diffraction and computational methods have been used to characterize the molecular structure and properties of 5-(quinolinium)-valeric acid bromide monohydrate. The compound forms centrosymmetric dimers through hydrogen bonding with water molecules and bromide anions, resulting in a layered structure. The study also includes a comparison of the valeric acid unit's conformation in both the crystalline monohydrate and isolated molecules, with a focus on charge delocalization and non-covalent interactions .

Hydrogen Bonding in 5-Bromoisophthalic Acid

5-Bromoisophthalic acid's potential as an organic linker in Hydrogen-bonded Organic Frameworks (HOFs) is explored through a DFT cyclic dimer model. The model aligns well with experimental vibrational IR and Raman spectral features and provides insight into the electronic characterization of hydrogen bonding within the structure. This study is significant for understanding the properties that influence the performance of HOFs .

Antibacterial Activity of 5-Bromonicotinic Acid Derivative

A new compound derived from 5-bromonicotinic acid has been synthesized and characterized, demonstrating excellent antibacterial activity. The crystal structure analysis reveals intermolecular hydrogen bonding, contributing to the formation of layers within the crystal. This study provides a foundation for the potential use of brominated compounds in antibacterial applications .

Bromination Reagent: 5-Bromobarbituric Acid

5-Bromobarbituric acid is presented as a mild and selective agent for the bromination of cyclic imines. The synthesis of this reagent is described, along with its application in the synthesis of a gastrin antagonist, showcasing its utility in medicinal chemistry .

Structure of 5-(Dimethylphenylammonium)-valeric Acid Bromide Hydrate

The molecular structure of 5-(dimethylphenylammonium)-valeric acid bromide hydrate is characterized, with a focus on the hydrogen bonding interactions mediated by water molecules. The study compares the conformation of the valeric acid unit in both hydrate and anhydrous forms, providing insights into the structural properties of the compound .

Synthesis of 4-Bromo-3,5-dihydroxybenzoic Acid

The synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid are reported. This compound serves as an intermediate in the preparation of pyrimidine medicaments, and the study investigates the synthetic conditions for its production .

Properties of Poly 5-Bromocytidylic Acid and Poly 5-Iodocytidylic Acid

The physical properties of poly 5-bromocytidylic acid and poly 5-iodocytidylic acid are described, highlighting their ability to form stable complexes with polyinosinic acid. The study discusses the acidic form of these polymers and their organized multistranded helical structures, contributing to our understanding of nucleic acid analogues .

Synthesis of Brominated Bipyridines

The selective synthesis of brominated bipyridines is reported, demonstrating the effectiveness of direct bromination and radical decarboxylative bromination methods. These compounds are of interest due to their potential applications in various chemical fields .

Scientific Research Applications

Nucleic Acid Research

5-Bromovaleric acid derivatives, such as 5-bromodeoxyuridine, have been extensively used in nucleic acid research. For example, Eidinoff et al. (1959) explored the incorporation of 5-iodouracil into DNA in human leukemic leucocytes, providing insights into nucleic acid metabolism and potential implications for cancer research (Eidinoff et al., 1959). Similarly, Gross and Rabinowitz (1969) utilized tritiated 5-bromo-2'-deoxyuridine for studying DNA replication in rat liver, offering crucial knowledge about the semiconservative replication of nuclear and mitochondrial DNA (Gross & Rabinowitz, 1969).

Metabolic Engineering

In the realm of metabolic engineering, 5-bromovaleric acid derivatives have been used to enhance the production of valuable chemicals. Shin et al. (2016) reported the use of Corynebacterium glutamicum engineered to produce 5-aminovaleric acid (5AVA) from glucose, demonstrating the potential of 5-bromovaleric acid derivatives in biotechnological applications (Shin et al., 2016).

Spectroscopic Studies

Spectroscopic studies involving 5-bromovaleric acid derivatives have been conducted to understand molecular structures better. Karabacak and Kurt (2009) performed a detailed spectroscopic (FT-IR and FT-Raman) study of 5-bromo-salicylic acid, contributing to a deeper understanding of molecular vibrations and structures (Karabacak & Kurt, 2009).

Synthesis of Novel Compounds

5-Bromovaleric acid has been instrumental in synthesizing new compounds. For example, Hurem and Dudding (2014) utilized it for the diastereodivergent synthesis of mosquito oviposition pheromones, showcasing its utility in creating biologically active compounds (Hurem & Dudding, 2014).

Safety And Hazards

5-Bromovaleric acid may cause skin irritation, serious eye irritation, and respiratory irritation8. It is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)9.


Future Directions

5-Bromovaleric acid is a new type of efficient drug synthesis intermediate that has been developed and applied in recent years. It is also a synthetic intermediate in the textile industry, dye industry, pharmaceuticals, plastics, and pesticide industry, and its uses are very wide10.


Please note that this information is based on available resources and might not be up-to-date. Always refer to the most recent and reliable sources for detailed and specific information.


properties

IUPAC Name

5-bromopentanoic acid
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InChI

InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WNXNUPJZWYOKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(=O)O
Source PubChem
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Molecular Formula

C5H9BrO2
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DSSTOX Substance ID

DTXSID2062163
Record name 5-Bromovaleric acid
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Molecular Weight

181.03 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 5-Bromovaleric acid
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Vapor Pressure

0.01 [mmHg]
Record name 5-Bromovaleric acid
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Product Name

5-Bromovaleric acid

CAS RN

2067-33-6
Record name 5-Bromopentanoic acid
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Record name Pentanoic acid, 5-bromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
445
Citations
S Hamri, J Jouha, A Oumessaoud, MD Pujol, M Khouili… - Tetrahedron, 2021 - Elsevier
… from 5-bromovaleric acid (15) and triphenylphosphine according to the following procedure: In a 250 mL flask equipped with a refrigerant containing 10.0 g of 5-bromovaleric acid 15 (1 …
Number of citations: 3 www.sciencedirect.com
B Devadas, SP Adams, JI Gordon - Journal of Labelled …, 1991 - Wiley Online Library
… solution of dicyclohexylcarbodiimide (6.25 g, 0.03 moi) and t-butanol (9.43 g, 0.127 mol) in dry dichloromethane (40 mL) at 0 OC was added dropwise a solution of 5-bromovaleric acid (…
F Olawale, M Ariatti, M Singh - 2022 - sciforum.net
… The anticancer activity could be linked to the presence of bioactive compounds such as 5-bromovaleric acid, 9,10-Secocholesta-5,7,10(19)-triene-3,25,26-triol, (3.beta., 5Z,7E) and …
Number of citations: 2 sciforum.net
PL Mena, O Pilet, C Djerassi - The Journal of Organic Chemistry, 1984 - ACS Publications
… Thealdehydes 4 and 8 obtained by hydrolysis of the acetals 3 and 7 were coupled with the Wittig salt of 5-bromovaleric acid to give the 5Z,9Z (5a) and 5Z,9E (9a) acids, respectively. …
Number of citations: 44 pubs.acs.org
S Chakraborty, J Chattopadhyay… - Angewandte Chemie …, 2007 - Wiley Online Library
… Solubility in water was achieved by initial functionalization of the graphite surface using 5-bromovaleric acid and subsequent reaction with amine-terminated poly(ethylene glycol) (PEG) …
Number of citations: 93 onlinelibrary.wiley.com
O Kuznetsov, Y Sun, R Thaner, A Bratt, V Shenoy… - Langmuir, 2012 - ACS Publications
… Nanodiamond functionalized by carboxylic acid groups could be prepared by reacting 5-bromovaleric acid with the annealed nanodiamond salt. The solubility of the sodium carboxylate …
Number of citations: 41 pubs.acs.org
J Jung, YJ Yoon, Z Lin - Nanoscale, 2016 - pubs.rsc.org
… or 5-bromovaleric acid as bifunctional ligands and substituting bromine of 5-bromovaleric acid … on 4-azidobenzoic acid- or 5-bromovaleric acid-capped CdSe tetrapods. Interestingly, the …
Number of citations: 18 pubs.rsc.org
A Loupy, F Vaziri-Zand - Organic Preparations and Procedures …, 1984 - Taylor & Francis
… Our experiments involve the use of Aliquat 3362 to allow the intramolecular alkylation of the carboxylate anion of 5-bromovaleric acid formed in situ by addition of a base. …
Number of citations: 2 www.tandfonline.com
D Hurem, T Dudding - RSC Advances, 2014 - pubs.rsc.org
… oviposition pheromone erythro-6-acetoxy-5-hexadecanolide were synthesized in a diastereodivergent fashion in 44% and 33% overall yield respectively from 5-bromovaleric acid and …
Number of citations: 11 pubs.rsc.org
I Kowalczyk - Acta Chimica Slovenica, 2014 - acta-arhiv.chem-soc.si
… The reaction of 1,1-dimethylpropane-1,3-propylenediamine with 3-bromopropionic acid, ethyl 4-bromobutyrate and 5-bromovaleric acid leads to the protonation of dimethylamine group …
Number of citations: 2 acta-arhiv.chem-soc.si

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